molecular formula C11H18 B6614422 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 228553-78-4

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B6614422
CAS No.: 228553-78-4
M. Wt: 150.26 g/mol
InChI Key: DJNBXADZJNAMQR-UHFFFAOYSA-N
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Description

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with the molecular formula C11H18 It is a cyclohexene derivative characterized by the presence of two methyl groups and a prop-1-en-2-yl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be synthesized through a series of organic reactions. One common method involves the reaction of cyclohexene with prop-1-en-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Unique due to its specific substitution pattern on the cyclohexene ring.

    1,8-dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Similar structure but with a spiro configuration.

    1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Contains a hydroxyl group, making it more polar

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

1,2-dimethyl-4-prop-1-en-2-ylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8(2)11-6-5-9(3)10(4)7-11/h11H,1,5-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNBXADZJNAMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Reactant of Route 2
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Reactant of Route 3
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Reactant of Route 4
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Reactant of Route 5
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene
Reactant of Route 6
1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene

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